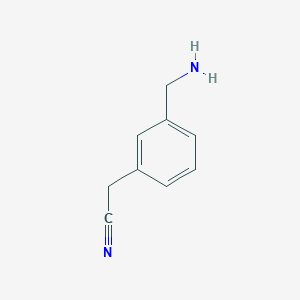

2-(3-(Aminomethyl)phenyl)acetonitrile

Description

Contextual Significance of Phenylacetonitrile (B145931) Scaffolds in Organic Synthesis

The phenylacetonitrile framework, characterized by a phenyl ring attached to a cyanomethyl group, is a cornerstone in the edifice of organic synthesis. wikipedia.org Its significance stems primarily from the reactivity of the benzylic carbon, which is activated by both the adjacent aromatic ring and the electron-withdrawing nitrile group. This "active methylene (B1212753) unit" renders the protons on this carbon acidic, facilitating deprotonation by a base to form a stabilized carbanion. wikipedia.org This carbanion serves as a potent nucleophile in a myriad of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

This inherent reactivity makes phenylacetonitrile and its derivatives invaluable precursors to a wide array of more complex molecules. wikipedia.org They are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to a primary amine, or participating in cycloaddition reactions, further expanding the synthetic utility of this scaffold. wikipedia.org

Strategic Positioning of 2-(3-(Aminomethyl)phenyl)acetonitrile within the Phenylacetonitrile Class

Within the broad family of phenylacetonitrile derivatives, this compound, often handled as its hydrochloride salt, presents a unique and strategically valuable substitution pattern. The presence of an aminomethyl group at the meta-position of the phenyl ring introduces a second reactive site, orthogonal to the active methylene group. This bifunctionality is a key attribute, allowing for selective chemical modifications at two distinct points in the molecule.

The primary amine of the aminomethyl group can undergo a host of transformations, such as N-acylation, N-alkylation, and formation of amides, sulfonamides, or imines, without interfering with the reactivity of the cyanomethyl moiety. This dual reactivity makes this compound a highly attractive building block in medicinal chemistry and drug discovery. nih.govopenaccessjournals.com It provides a scaffold to which different pharmacophoric elements can be attached, enabling the systematic exploration of structure-activity relationships (SAR). The spatial arrangement of the aminomethyl and cyanomethyl groups in a 1,3-relationship on the phenyl ring offers a specific geometric orientation for presenting functional groups to biological targets.

While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, its preparation can be conceptually approached through established synthetic methodologies. A plausible route involves the reduction of the corresponding 3-cyanobenzyl cyanide. The synthesis of related aminophenylacetonitriles has been described, for instance, through the reaction of ammonia (B1221849) chloride, formaldehyde, and sodium cyanide. orgsyn.org

Below is a table summarizing some of the key chemical properties of the hydrochloride salt of this compound.

| Property | Value |

| CAS Number | 2757730-60-0 |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | This compound hydrochloride |

| Synonyms | 2-(3-(cyanomethyl)phenyl)methanaminium chloride |

Further research into the specific applications and reaction optimization of this compound is poised to unlock its full potential as a strategic intermediate in the synthesis of novel and complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-[3-(aminomethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2 |

InChI Key |

BUUNDASAMBILEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Aminomethyl Phenyl Acetonitrile

Direct Synthesis Pathways to 2-(3-(Aminomethyl)phenyl)acetonitrile

Direct synthesis aims to construct the target molecule in a single or minimal number of steps from readily available precursors. However, for a molecule with multiple reactive functional groups like this compound, these routes can present significant challenges regarding selectivity.

A primary strategy for forming phenylacetonitriles is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt, a variant of the Kolbe nitrile synthesis. wikipedia.org In theory, the direct synthesis of the target compound could be achieved by reacting 3-(aminomethyl)benzyl halide with a cyanide source like sodium cyanide (NaCN).

The core reaction involves the displacement of the halide (e.g., bromide or chloride) by the cyanide ion:

Precursor: 3-(Aminomethyl)benzyl halide

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Product: this compound

However, this direct approach is complicated by the presence of the primary amine group. The amine is also a potent nucleophile and can compete with the cyanide ion, leading to undesired side reactions such as intermolecular self-alkylation, resulting in dimerization or polymerization. To circumvent this, a protecting group strategy would be necessary for the amine functionality, which would technically transform this into an indirect route.

A general example of this type of cyanation is the synthesis of 3-chlorobenzyl cyanide from 3-chlorobenzyl chloride using sodium cyanide in the presence of a phase-transfer catalyst. chemicalbook.com

Table 1: Representative Cyano-Substitution Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chlorobenzyl chloride | Sodium cyanide (NaCN), Polyethylene glycol modified diisocyanate (PEG-MDIL) | Water, Reflux | 3-Chlorobenzyl cyanide | Good to Excellent | chemicalbook.com |

Multi-component reactions (MCRs), such as the Strecker or Ugi reactions, are powerful tools in organic synthesis that combine three or more reactants in a single pot to form a complex product. The Strecker synthesis, for instance, produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849), and cyanide. rsc.org

While highly efficient for α-aminonitriles, the direct application of classical MCRs to synthesize this compound is not straightforward due to the specific substitution pattern of the target molecule. A standard Strecker reaction would place the amine and nitrile on the same carbon atom. A bespoke MCR would need to be designed, likely involving a complex starting material that already contains a significant portion of the final molecular framework.

Indirect Synthetic Routes via Functional Group Interconversions

The introduction of the primary aminomethyl group is most commonly achieved through the reduction of a suitable nitrogen-containing functional group. This is a robust and reliable method in amine synthesis. organic-chemistry.org

Reduction of a Nitrile: A highly effective strategy involves the catalytic hydrogenation of a dinitrile precursor, 2-(3-cyanophenyl)acetonitrile. nist.gov In this approach, the cyano group on the benzyl position is selectively reduced to a primary amine, leaving the other nitrile group intact.

Precursor: 2-(3-Cyanophenyl)acetonitrile

Reagents: Hydrogen gas (H₂), Catalyst (e.g., Raney Nickel, Palladium on Carbon)

Product: this compound

This method is prevalent in industrial settings for synthesizing benzylamines from benzonitriles. google.com

Reductive Amination of an Aldehyde: Another powerful method is the reductive amination of an aldehyde. harvard.edumdpi.com This process begins with the reaction of 3-formylphenylacetonitrile with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. masterorganicchemistry.com

Table 2: Reductive Amination of an Aldehyde

| Precursor | Amine Source | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|---|

| 3-Formylphenylacetonitrile | Ammonia (NH₃) or Ammonium (B1175870) Salt (e.g., NH₄OAc) | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | Methanol, Dichloroethane | This compound |

This approach involves synthesizing the target molecule from precursors that already have a carbon framework in place but require modification of the functional groups. A common and practical starting material for such a synthesis is 3-(bromomethyl)benzonitrile.

A plausible two-step sequence is as follows:

Cyanation: The commercially available 3-(bromomethyl)benzonitrile is first converted to 2-(3-cyanophenyl)acetonitrile. This is achieved via a nucleophilic substitution reaction with sodium cyanide, similar to the Kolbe nitrile synthesis. wikipedia.org

Reduction: The resulting 2-(3-cyanophenyl)acetonitrile is then subjected to reduction, as described in the previous section, to convert the benzylic cyano group into the aminomethyl group.

An alternative transformation involves the use of an azide (B81097) intermediate.

Azide Formation: 3-(bromomethyl)benzonitrile can be treated with sodium azide (NaN₃) to form 3-(azidomethyl)benzonitrile.

Azide Reduction: The azide group is then reduced to the primary amine. This can be accomplished through various methods, including catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). This pathway, known as the Staudinger reaction when using triphenylphosphine followed by hydrolysis, is a very mild and efficient method for amine synthesis.

Another documented route involves the reduction of a nitro-group precursor. A general method describes the synthesis of 2-(3-aminophenyl)acetonitrile by the reduction of m-nitrobenzeneacetonitrile using iron powder in the presence of ammonium chloride. chemicalbook.com While this yields a structural isomer, the principle of reducing a nitro group to an amine is a fundamental transformation that could be adapted within a broader synthetic strategy for the target compound if the appropriate nitro precursor were synthesized.

Table 3: Example of Nitro Group Reduction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Nitrobenzeneacetonitrile | Iron (Fe) powder, Ammonium chloride (NH₄Cl) | Ethanol/Water (5:1), 85 °C, 1 hour | 2-(3-Aminophenyl)acetonitrile | 76% | chemicalbook.com |

Emerging Synthetic Approaches for this compound

Modern synthetic chemistry continues to provide novel and more efficient methodologies that could be applied to the synthesis of this compound.

Advanced Cyanation Methods: Recent research has focused on developing less toxic and more versatile cyanation reactions. For example, nickel-catalyzed cyanation of aryl halides using acetonitrile (B52724) itself as the cyano source represents a significant advancement, avoiding the use of highly toxic cyanide salts. researchgate.net Such a method could be envisioned for the synthesis of precursors like 2-(3-cyanophenyl)acetonitrile from a suitable aryl halide.

Electrochemical Synthesis: Electrocatalysis is emerging as a sustainable tool for chemical transformations. The electrochemical reduction of nitriles to primary amines is a promising green alternative to traditional methods that use stoichiometric metal hydride reagents or high-pressure hydrogenation. osti.gov The reduction of 2-(3-cyanophenyl)acetonitrile to the target amine could potentially be achieved using this technology, offering benefits in terms of safety and environmental impact.

Alkene Difunctionalization: Palladium-catalyzed difunctionalization of alkenes allows for the construction of complex molecular architectures. Methods have been developed for the synthesis of 2-cyanomethyl indane derivatives from 2-allylphenyl triflates and alkyl nitriles. nih.gov While not directly applicable to the target molecule, these advanced C-C and C-N bond-forming strategies highlight the potential for developing novel routes starting from different classes of precursors, such as vinyl-substituted aromatics.

These emerging techniques, while not yet documented for the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer potential future pathways for its more efficient and sustainable production.

Electrochemical Synthesis Pathways

Electrochemical synthesis, which utilizes electric current to drive chemical reactions, offers a green and efficient alternative to traditional chemical redox processes. This methodology can be applied to reactions such as C-H functionalization and cyanation. In principle, an electrochemical approach to synthesize this compound could involve the direct cyanation of a suitable precursor. However, specific studies detailing reaction conditions, electrode materials, supporting electrolytes, or yields for the electrochemical synthesis of this compound have not been reported. General electrochemical methods for the cyanation of benzylic C-H bonds or the conversion of other functional groups to nitriles exist, but their applicability to this target molecule remains undocumented.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis employs microwave radiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. This technique is widely used in organic chemistry for a variety of reactions. A potential microwave-assisted route to this compound could involve the nucleophilic substitution of a benzyl halide, such as 3-(aminomethyl)benzyl chloride, with a cyanide salt. Despite the potential advantages, the scientific literature does not currently contain specific protocols, catalyst systems, or detailed research findings for the microwave-assisted synthesis of this compound.

Reaction Mechanisms and Mechanistic Investigations Involving 2 3 Aminomethyl Phenyl Acetonitrile

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic reactions are central to the chemistry of 2-(3-(aminomethyl)phenyl)acetonitrile, with both the acetonitrile (B52724) and aminomethyl groups playing significant roles.

The acetonitrile group, while often used as a polar aprotic solvent, is also a valuable reactant in bond-forming reactions. ntnu.no The protons on the methyl group adjacent to the nitrile are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then participate in a variety of reactions.

One-pot reactions can be designed where a silyl (B83357) triflate and an amine base convert acetonitrile into a silyl ketene (B1206846) imine in situ. This nucleophile can then add to electrophiles like acetals and nitrones. richmond.edu This method provides an efficient alternative to traditional base-mediated syntheses for creating α-substituted nitriles. richmond.edu The nitrogen atom's lone pair in acetonitrile can also act as a nucleophile, attacking reactive electrophiles. ntnu.no

| Reaction Type | Role of Acetonitrile | Resulting Product |

| Aldol-type condensation | Nucleophile (as carbanion) | β-hydroxynitriles |

| Michael addition | Nucleophile (as carbanion) | δ-ketonitriles |

| Addition to nitrones | Nucleophile (as silyl ketene imine) | β-(silyloxy)aminonitriles richmond.edu |

| Reaction with electrophiles | Nucleophile (via nitrogen lone pair) | Nitrilium ions |

This table illustrates the versatility of the acetonitrile moiety as a nucleophilic reactant in various bond-forming reactions.

The aminomethyl group significantly influences the reactivity of the aromatic ring and can participate directly in reactions. The primary amine is a nucleophile itself and can compete with the acetonitrile carbanion in reactions with electrophiles. scilit.com The basicity of the amine can also influence the reaction conditions, potentially catalyzing or inhibiting certain pathways.

Molecular Rearrangement Reactions and their Mechanistic Elucidation

Molecular rearrangements are reactions that involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. slideshare.net Several types of rearrangements could be envisaged for a molecule with the structure of this compound.

Rearrangements involving electron-deficient nitrogen atoms are common, such as the Hofmann, Curtius, or Schmidt rearrangements, which typically convert amines or their derivatives into other functional groups. slideshare.nettmv.ac.inlibretexts.org For example, if the aminomethyl group were to be converted to a suitable precursor, it could undergo a rearrangement.

The nitrile group can also participate in rearrangements. For instance, the Beckmann rearrangement converts an oxime into an amide, a reaction that proceeds via a nitrilium ion intermediate. libretexts.org While not a direct rearrangement of the nitrile itself, reactions of the nitrile group can lead to intermediates that undergo rearrangement.

| Rearrangement Type | Potential Substrate Moiety | General Transformation |

| Hofmann Rearrangement | Amide (derived from aminomethyl) | Amide to primary amine (with one less carbon) tmv.ac.in |

| Curtius Rearrangement | Acyl azide (B81097) (derived from aminomethyl) | Acyl azide to isocyanate libretexts.orgwikipedia.org |

| Beckmann Rearrangement | Oxime (derived from a ketone) | Oxime to amide libretexts.org |

| ntnu.notmv.ac.in-Wittig Rearrangement | Allyl ether (if elaborated from the molecule) | Allyl ether to homoallylic alcohol organic-chemistry.org |

This table outlines potential molecular rearrangements applicable to derivatives of this compound.

The elucidation of these rearrangement mechanisms often involves isotopic labeling studies and trapping of intermediates to confirm the proposed pathways.

Elucidation of Radical Intermediates in Transformations of this compound

Radical reactions offer alternative pathways for the transformation of this compound. Radical intermediates can be generated at several positions in the molecule. The benzylic C-H bonds of the aminomethyl group are susceptible to hydrogen atom abstraction, forming a benzyl (B1604629) radical. Similarly, the C-H bonds of the acetonitrile group can be homolytically cleaved to generate a cyanomethyl radical.

Recent research has shown that acetonitrile can serve as a source for the cyanomethyl radical (•CH2CN) in various transformations. researchgate.net For example, a di-tert-butyl peroxide (DTBP)-initiated C-(sp3)-H bond activation of acetonitrile can lead to cascade radical cyclization reactions. researchgate.net These radical intermediates can then participate in addition reactions to double or triple bonds, or in cyclization reactions.

The phenyl ring can also be involved in radical reactions. The formation of an aryl radical could lead to intramolecular cyclization, forming novel heterocyclic structures. The study of these radical reactions often employs radical initiators, such as peroxides or azo compounds, and radical traps to detect and characterize the transient radical intermediates.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions. rsc.org Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. nih.govmdpi.com This allows for the calculation of activation energies and reaction rates, providing insights into the feasibility of different mechanistic pathways. mdpi.com

For a molecule like this compound, computational studies could be employed to:

Determine the most stable conformations of the molecule.

Calculate the pKa values of the aminomethyl and acetonitrile protons to predict their relative reactivity.

Model the transition states for nucleophilic addition, substitution, and rearrangement reactions to understand the factors controlling regioselectivity and stereoselectivity.

Investigate the electronic structure of potential radical intermediates to predict their stability and reactivity. nih.gov

Computational studies on related systems, such as the nucleophilic substitution on substituted benzenes or the radical addition to nitriles, can provide a framework for understanding the reactivity of this compound. For example, computational analysis of SN2 reactions has been used to study the effects of solvents on reactivity. mdpi.com

| Computational Method | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculation of geometries, energies of stationary points (reactants, products, transition states), and reaction pathways. nih.govmdpi.com |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions with solvent molecules. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a calculated transition state connects the correct reactants and products. researchgate.net |

This table summarizes common computational methods and their application in the investigation of reaction mechanisms.

Derivatization Strategies for 2 3 Aminomethyl Phenyl Acetonitrile

Amine Group Derivatization for Functionalization and Advanced Characterization

The primary aminomethyl group is a key site for derivatization, behaving as a typical primary benzylic amine. Its nucleophilicity allows for a range of reactions that can introduce new functional groups, alter steric and electronic properties, and enable the synthesis of more complex molecules.

The primary amine of 2-(3-(aminomethyl)phenyl)acetonitrile readily undergoes acylation and sulfonylation. These reactions are fundamental for converting the basic amine into neutral amides and sulfonamides, respectively. This transformation is often employed to protect the amine group during subsequent reactions or to introduce specific functionalities.

Acylation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative. lumenlearning.com The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction. These amide formation reactions are generally rapid and high-yielding. libretexts.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides. libretexts.org The Hinsberg test, which uses benzenesulfonyl chloride, is a classic method for characterizing primary amines.

A summary of typical acylation and sulfonylation reactions is presented below.

| Reaction Type | Reagent | Base | Typical Solvent | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | N-(3-(cyanomethyl)benzyl)acetamide |

| Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | Tetrahydrofuran (THF) | N-(3-(cyanomethyl)benzyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane (CH₂Cl₂) | N-(3-(cyanomethyl)benzyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | N-(3-(cyanomethyl)benzyl)methanesulfonamide |

This table presents generalized protocols for the derivatization of primary amines.

Alkylation: Direct N-alkylation of the primary amine with alkyl halides can be performed to yield secondary and tertiary amines. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org To achieve selective mono-alkylation, methods such as the "borrowing hydrogen" methodology, which couples alcohols with amines using specific catalysts, can be employed. nih.govacs.orgresearchgate.net This atom-economic approach uses catalysts to dehydrogenate the alcohol to an aldehyde in situ, which then forms an imine with the amine before being reduced. nih.gov

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. harvard.edumasterorganicchemistry.com This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in the same pot to the corresponding secondary or tertiary amine. masterorganicchemistry.comchemistrysteps.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting carbonyl compound. harvard.educhemistrysteps.com This method avoids the issue of overalkylation common in direct alkylation with alkyl halides. harvard.edu

The following table outlines common reductive amination procedures.

| Carbonyl Compound | Reducing Agent | Typical pH | Product Type (Secondary Amine) |

| Acetone | NaBH₃CN | 6-7 | N-isopropyl-3-(cyanomethyl)benzylamine |

| Benzaldehyde | NaBH(OAc)₃ | Mildly Acidic | N-benzyl-3-(cyanomethyl)benzylamine |

| Cyclohexanone | NaBH₃CN | 6-7 | N-cyclohexyl-3-(cyanomethyl)benzylamine |

This table illustrates the versatility of reductive amination for synthesizing various secondary amines from a primary amine precursor.

The primary amine of this compound condenses with aldehydes and ketones to form Schiff bases, also known as imines. lumenlearning.comwikipedia.org This equilibrium reaction is typically catalyzed by acid and driven to completion by the removal of water, often through azeotropic distillation. mdpi.comresearchgate.net The resulting C=N double bond of the Schiff base is a versatile functional group itself, amenable to further transformations such as reduction to a secondary amine (as in reductive amination) or nucleophilic addition. The formation of Schiff bases from aromatic aldehydes is a common derivatization strategy. mdpi.comresearchgate.net

Nitrile Group Transformations and Conversions

The nitrile (cyano) group is a highly versatile functional handle that can be converted into several other important chemical moieties, including primary amines, carboxylic acids, amides, aldehydes, and ketones. libretexts.orgfiveable.meresearchgate.net

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, converting the starting material into a diamine, 3-(2-aminoethyl)benzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF, followed by an aqueous workup. libretexts.orgchemguide.co.uklibretexts.org Catalytic hydrogenation is another powerful method, utilizing catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere, often at elevated temperature and pressure. chemguide.co.ukwikipedia.orglibretexts.org To prevent the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid, yielding (3-(aminomethyl)phenyl)acetic acid. This can be accomplished under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, for instance with aqueous sulfuric or hydrochloric acid, proceeds via an amide intermediate. chemistrysteps.comacs.org Similarly, heating with an aqueous base like sodium hydroxide (B78521) will also hydrolyze the nitrile to a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. chemistrysteps.com It is possible to stop the reaction at the amide stage under certain conditions, such as by using concentrated hydrochloric acid at moderate temperatures. acs.org

Conversion to Aldehydes or Ketones: The nitrile can be partially reduced to an aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the intermediate imine. libretexts.orgwikipedia.org Alternatively, reaction with organometallic reagents such as Grignard reagents or organolithium reagents, followed by aqueous hydrolysis, converts the nitrile group into a ketone. libretexts.orglibretexts.org

A summary of key nitrile transformations is provided in the table below.

| Transformation | Reagents | Product Functional Group | Product Name |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 3-(2-aminoethyl)benzylamine |

| Reduction | H₂ / Raney Ni | Primary Amine | 3-(2-aminoethyl)benzylamine |

| Hydrolysis | H₂SO₄ (aq), Δ | Carboxylic Acid | (3-(aminomethyl)phenyl)acetic acid |

| Partial Reduction | 1. DIBAL-H, -78°C 2. H₂O | Aldehyde | 2-(3-(aminomethyl)phenyl)acetaldehyde |

| Ketone Synthesis | 1. CH₃MgBr 2. H₃O⁺ | Ketone | 1-(3-(aminomethyl)phenyl)propan-2-one |

This table highlights major synthetic routes accessible from the nitrile functionality.

Aromatic Ring Functionalization and Modification

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of additional substituents. libretexts.org The position of the new substituent is directed by the two existing groups: the aminomethyl (-CH₂NH₂) group and the cyanomethyl (-CH₂CN) group, which are in a meta-relationship to each other.

Directing Effects: The aminomethyl group is an alkyl group attached to a basic nitrogen. The alkyl portion is weakly activating and ortho-, para-directing. msu.edu However, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This ammonium group is strongly deactivating and a meta-director. youtube.com The cyanomethyl group (-CH₂CN) is considered a deactivating group due to the electron-withdrawing nature of the nitrile, and it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

Given the meta-arrangement of the existing substituents, their directing effects must be considered in concert:

The positions ortho to the aminomethyl group are C2 and C6.

The position para to the aminomethyl group is C5.

The positions ortho to the cyanomethyl group are C2 and C4.

The position para to the cyanomethyl group is C6.

Under non-acidic conditions (requiring protection of the amine), the activating aminomethyl group would primarily direct substitution to positions 2, 5, and 6. The deactivating cyanomethyl group directs to positions 2, 4, and 6. The overlapping positions (2 and 6) would be strongly favored.

Under strongly acidic conditions, the deactivating -CH₂NH₃⁺ group directs to position 5, while the deactivating -CH₂CN group directs to positions 2, 4, and 6. In this scenario, substitution becomes more complex and may lead to mixtures of products, with position 4 being a likely candidate due to less steric hindrance and influence from the cyanomethyl director.

To achieve selective functionalization, it is often necessary to first protect the amine group, for example, through acylation (forming an amide). The resulting N-acetylmethyl group is still an ortho-, para-director but is less activating than the amine, offering more controlled reactions.

2 3 Aminomethyl Phenyl Acetonitrile As a Versatile Building Block in Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The dual functionality of 2-(3-(aminomethyl)phenyl)acetonitrile allows it to participate in various cyclization reactions to form heterocyclic systems, which are core structures in many biologically active compounds.

Pyrrole (B145914) Derivatives: The synthesis of substituted pyrroles can be achieved through several established methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this context, the aminomethyl group of this compound can serve as the requisite primary amine. Reaction with a suitable 1,4-dicarbonyl compound would lead to the formation of an N-substituted pyrrole bearing the (3-(cyanomethyl)phenyl)methyl moiety.

Alternatively, multicomponent reactions offer an efficient pathway to highly functionalized pyrroles. organic-chemistry.orgrsc.org For instance, a reaction involving an amine, an aldehyde, and a β-ketoester can yield polysubstituted pyrroles. The aminomethyl group of the title compound can readily participate as the amine component in such transformations.

Quinoxaline (B1680401) Derivatives: Quinoxalines are bicyclic heterocycles traditionally synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net this compound can be envisioned as a precursor to a quinoxaline building block. For example, the aminomethyl group could undergo reactions to build a second amino group ortho to it, thereby forming a suitable diamine for subsequent cyclization. More directly, modern synthetic methods sometimes allow for the construction of the quinoxaline ring through different bond-forming strategies where a mono-amine is sufficient. For instance, some syntheses proceed through the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines, highlighting the utility of acetonitrile (B52724) moieties in complex cyclizations. nih.govresearchgate.net

| Heterocycle | General Method | Role of this compound | Potential Reactant Partner |

| Pyrrole | Paal-Knorr Synthesis | Source of primary amine | 2,5-Hexanedione |

| Quinoxaline | Diamine/Dicarbonyl Condensation | Precursor to an o-phenylenediamine (B120857) derivative | Benzil |

Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. A classic route to oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino ketone. To utilize this compound for this purpose, a multi-step sequence can be proposed. First, the aminomethyl group can be acylated with a suitable acylating agent. The cyanomethyl group can then be converted into a ketone functionality, for example, via reaction with a Grignard reagent followed by hydrolysis. The resulting N-acylamino ketone intermediate would then be poised to undergo acid-catalyzed cyclization to furnish the corresponding oxazole (B20620) derivative. This demonstrates how the two functional groups can be sequentially manipulated to build the required heterocyclic framework.

| Reaction Step | Transformation | Purpose |

| 1. Acylation | Acylation of the aminomethyl group | Forms the necessary N-acyl moiety |

| 2. Ketone Formation | Reaction of the nitrile with an organometallic reagent | Generates the ketone part of the 2-acylamino ketone precursor |

| 3. Cyclodehydration | Acid-catalyzed ring closure | Forms the final oxazole ring |

Dihydroimidazoles, also known as imidazolines, are commonly synthesized by the condensation of a 1,2-diamine with a nitrile, often catalyzed by an acid. This pathway provides a direct application for this compound. The nitrile functionality (-CN) of the molecule can react with an added 1,2-diamine, such as ethylenediamine, to form a 2-substituted dihydroimidazole (B8729859) ring. In this reaction, the phenylacetonitrile (B145931) moiety becomes a substituent on the newly formed heterocyclic ring, resulting in a complex molecule with potential applications in medicinal chemistry as a ligand for various receptors.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. While the classic Fischer indole synthesis requires a phenylhydrazine (B124118) precursor wikipedia.orgmdpi.com, modern methods provide alternative routes. Several contemporary indole syntheses utilize precursors like o-alkynyl anilines or 2-(2-nitroaryl)acetonitriles. nih.govorganic-chemistry.org this compound could be elaborated into a suitable precursor for such cyclizations. For example, functionalization of the benzene (B151609) ring to introduce a group ortho to the cyanomethyl substituent, followed by cyclization, could yield indole-2-acetonitrile derivatives. One reported strategy involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, showcasing a rearrangement that forms a related structural core. nih.gov

Preparation of Non-Proteinogenic Amino Acids and Analogues

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. wikipedia.org They are crucial tools in drug discovery for enhancing the stability, potency, and pharmacokinetic properties of peptide-based therapeutics. nih.gov

This compound serves as an excellent starting point for the synthesis of certain NPAAs. The most straightforward transformation is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding (3-(aminomethyl)phenyl)acetic acid . This product is a γ-amino acid analogue, where the amino and carboxyl groups are separated by a phenyl ring and a methylene (B1212753) group. Such structures are of interest as rigid scaffolds that can mimic peptide turns or act as GABA analogues.

Furthermore, the core structure can be elaborated. For example, α-functionalization of the acetonitrile prior to hydrolysis can lead to a variety of α-substituted derivatives, expanding the library of accessible NPAAs. These synthetic amino acids can then be used as building blocks in peptide synthesis. nih.govmdpi.com

| Starting Material | Reaction | Product | Class of NPAA |

| This compound | Nitrile Hydrolysis | (3-(Aminomethyl)phenyl)acetic acid | γ-Amino Acid Analogue |

Integration into Complex Molecular Architectures

The value of a synthetic building block is ultimately measured by its utility in constructing larger, more complex molecules with desired functions, such as pharmaceuticals or materials. The bifunctional nature of this compound makes it an ideal candidate for incorporation into complex molecular architectures through sequential or multicomponent reactions.

The distinct reactivity of the primary amine and the nitrile allows for orthogonal chemical modifications. For instance, the aminomethyl group can be used in amide bond formation, reductive amination, or as a nucleophile in ring-forming reactions. Subsequently, the nitrile group can be transformed into an amine (by reduction), a carboxylic acid (by hydrolysis), or a tetrazole ring (by reaction with azides), among other possibilities. This step-wise elaboration allows for the systematic construction of complex structures. Such building blocks are highly valued in the synthesis of compound libraries for drug discovery, where molecular diversity is key to identifying new therapeutic leads. ethernet.edu.et

Strategic Implementation in Multi-Step Synthetic Sequences

The compound this compound is a valuable bifunctional building block in organic synthesis. Its strategic utility stems from the presence of two key reactive functional groups: a primary benzylic amine and a nitrile group, connected by a phenyl ring. This arrangement allows for a variety of selective transformations and facilitates the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.net The strategic implementation of this intermediate in multi-step sequences often involves leveraging the distinct reactivity of each functional group, either sequentially or in tandem, to build target molecules.

The aminomethyl group serves as a versatile handle for introducing a wide range of substituents or for participating in cyclization reactions. It can readily undergo N-acylation, N-alkylation, reductive amination, and arylation to form amides, secondary or tertiary amines, and N-aryl derivatives, respectively. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Simultaneously, the cyanomethyl group (-CH₂CN) offers multiple synthetic pathways. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring. The adjacent methylene group is acidic and can be deprotonated to generate a carbanion, which acts as a potent nucleophile in various carbon-carbon bond-forming reactions.

A key strategy in using this compound is the orchestrated reaction of its two functional groups to construct fused heterocyclic systems. The sequence of reactions is critical and is dictated by the desired final structure. For instance, the amine can be first protected or modified, followed by a reaction involving the nitrile group, or vice versa. In more elegant approaches, both groups participate in a cascade or domino reaction, enabling the rapid assembly of complex scaffolds from a relatively simple starting material. This is particularly useful in the synthesis of isoquinoline, indoline, and other related heterocyclic cores that are prevalent in pharmaceuticals and natural products. beilstein-journals.org

One common synthetic strategy involves the initial acylation of the aminomethyl group, followed by an intramolecular cyclization reaction. For example, acylation with a suitable acyl chloride could be followed by a base- or acid-catalyzed cyclization where the newly formed amide interacts with the nitrile group or the benzylic position to form a new ring.

Another powerful approach is the Pictet-Spengler reaction or related cyclizations. After converting the nitrile to a primary amine (resulting in a diamine), reaction with an aldehyde or ketone can lead to the formation of tetrahydroisoquinoline derivatives. Alternatively, initial reaction at the nitrile followed by manipulation of the amine provides another route to diverse structures.

The following table outlines representative transformations that can be strategically employed in multi-step sequences starting from this compound, showcasing its versatility.

Table 1: Strategic Transformations of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Strategic Purpose |

|---|---|---|---|---|

| Aminomethyl Group | N-Acylation | Acyl chloride (RCOCl), Base | Amide | Amine protection; precursor for cyclization |

| Aminomethyl Group | N-Alkylation | Alkyl halide (R-X), Base | Secondary/Tertiary Amine | Modulation of basicity and lipophilicity |

| Aminomethyl Group | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Introduction of diverse substituents |

| Nitrile Group | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid or Amide | Bioisosteric replacement; precursor for further reactions |

| Nitrile Group | Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | Formation of a diamine for building heterocycles |

| Nitrile Group | Cycloaddition | NaN₃, NH₄Cl | Tetrazole | Introduction of a key heterocyclic motif |

| Both Groups | Intramolecular Cyclization | Reaction of amine, followed by internal reaction with nitrile | Fused Heterocycles (e.g., Dihydroisoquinolinones) | Rapid construction of complex scaffolds beilstein-journals.org |

The strategic placement of the aminomethyl and cyanomethyl groups on the phenyl ring allows for the synthesis of a wide array of compounds, making this compound a highly sought-after intermediate in the design and execution of multi-step synthetic plans. google.com Its application facilitates access to novel chemical matter for various fields, including drug discovery and materials science.

Computational Chemistry Approaches Applied to 2 3 Aminomethyl Phenyl Acetonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of phenylacetonitrile (B145931), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized molecular geometry and electronic structure. niscpr.res.in

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. niscpr.res.in For related phenylhydrazone structures, DFT has been used to map the electrostatic potential (ESP), which visually indicates regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov

Natural Bond Orbital (NBO) analysis is another DFT-based method that provides a detailed picture of charge distribution and intramolecular interactions. niscpr.res.in By examining the delocalization of electron density between filled and vacant orbitals, NBO analysis can quantify the stability arising from hyperconjugation and charge transfer interactions within the molecule. niscpr.res.innih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Phenylacetonitrile Derivatives (Note: Data is illustrative of typical findings for related structures, not specific to 2-(3-(Aminomethyl)phenyl)acetonitrile.)

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Varies with substituents | Indicates chemical reactivity and electronic excitation energy. niscpr.res.in |

| Dipole Moment | ~1-5 Debye | Quantifies the overall polarity of the molecule. |

| NBO Charges | Shows charge distribution | Identifies partial positive and negative charges on individual atoms. nih.gov |

| Electrostatic Potential | Negative regions on N atoms, Positive regions on amine H atoms | Predicts sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and intermolecular forces. nih.gov For a molecule like this compound, with its flexible aminomethyl side chain, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

These simulations can reveal how the molecule interacts with itself and with other molecules, such as solvents. The primary intermolecular forces at play would include:

Hydrogen Bonding: The aminomethyl group can act as a hydrogen bond donor, while the nitrile nitrogen can act as an acceptor. These interactions are crucial in determining the molecule's behavior in protic solvents and its potential to bind to biological targets. teachchemistry.org

Dipole-Dipole Interactions: The inherent polarity of the nitrile and amino groups leads to electrostatic interactions that influence molecular orientation and aggregation. teachchemistry.org

By simulating the molecule in a solvated environment (e.g., a box of water or acetonitrile (B52724) molecules), researchers can study how solvent molecules arrange around the solute and influence its conformation. researchgate.net Such simulations are vital for understanding properties like solubility and for bridging the gap between gas-phase calculations and real-world solution-phase behavior.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. niscpr.res.in By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific molecular motions (e.g., C≡N stretch, N-H bend, phenyl ring modes) can be achieved. biointerfaceresearch.comresearchgate.net Often, calculated frequencies are scaled by a factor (e.g., 0.96) to better match experimental results, accounting for anharmonicity and other theoretical approximations. biointerfaceresearch.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These predictions help in assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is particularly useful for complex structures where signals may overlap. niscpr.res.inresearchgate.net

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the wavelengths of maximum absorption and identify the nature of the electronic transitions involved (e.g., π→π* transitions within the phenyl ring). nih.gov

Table 2: Computationally Predicted Vibrational Frequencies for Related Phenylacetonitrile Structures (Note: This table is illustrative. The exact wavenumbers would be specific to this compound.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | ~3400-3500 | 3300-3500 |

| C-H Stretch (aromatic) | ~3050-3150 | 3000-3100 |

| C≡N Stretch (nitrile) | ~2240-2260 | 2220-2260 |

| N-H Bend (amine) | ~1600-1650 | 1590-1650 |

| C=C Stretch (aromatic) | ~1450-1600 | 1450-1600 |

Elucidation of Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often impossible to observe experimentally. By calculating the energies of reactants, products, intermediates, and transition states (TS), a reaction's feasibility and kinetics can be predicted. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the minimum energy reaction pathway. arxiv.org

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction. nih.gov

Investigate Reaction Mechanisms: For multi-step reactions, calculations can identify all intermediates and transition states, clarifying the sequence of events. For example, in cycloaddition reactions involving azide (B81097) groups, computations can determine whether the reaction is concerted or stepwise. wikipedia.org

This analysis helps in understanding reaction selectivity and optimizing conditions (e.g., temperature, catalyst) to favor the desired product. For instance, studies on phosphoryl transfer reactions use computational analysis of transition states to explain how changes in substituents can alter the reaction mechanism from a backside to a frontside attack. researchgate.net

Catalytic Applications and Transformations Involving 2 3 Aminomethyl Phenyl Acetonitrile

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Aminomethyl Phenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H and ¹³C) NMR Spectroscopy

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-(aminomethyl)phenyl)acetonitrile displays distinct signals corresponding to each unique proton environment. Data obtained for this compound reveals characteristic chemical shifts for the aromatic protons, the two distinct methylene (B1212753) (CH₂) groups, and the amine (NH₂) protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet in the range of δ 7.37–7.27 ppm. The two benzylic methylene groups are observed as sharp singlets at δ 3.89 ppm (aminomethyl) and δ 3.71 ppm (cyanomethyl). The primary amine protons typically appear as a broad singlet, which in this case was observed at δ 1.48 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the aromatic carbons, the nitrile carbon, and the two methylene carbons. The aromatic carbons resonate in the δ 126-140 ppm region. Specifically, the signals appear at δ 139.7, 131.0, 129.2, 128.9, 128.0, and 126.6 ppm. The nitrile carbon (C≡N) is characteristically found further downfield at δ 118.2 ppm. The two methylene carbons are observed at δ 45.8 ppm (-CH₂NH₂) and δ 23.4 ppm (-CH₂CN).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Aromatic CH | 7.37 - 7.27 (m, 4H) | 139.7, 131.0, 129.2, 128.9, 128.0, 126.6 |

| -CH₂CN | 3.71 (s, 2H) | 23.4 |

| -CH₂NH₂ | 3.89 (s, 2H) | 45.8 |

| -NH₂ | 1.48 (s, 2H) | - |

| -C≡N | - | 118.2 |

Data sourced from a 2011 PhD thesis by Rhett Jason Scott at the University of California, Santa Barbara.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments provide correlational information that helps piece together the molecular structure by showing which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net In the case of this compound, a COSY spectrum would show cross-peaks between the various protons within the substituted aromatic ring, confirming their connectivity and substitution pattern. nist.gov The methylene and amine protons, being isolated singlets, would not show cross-peaks to other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D techniques are used to determine one-bond proton-carbon correlations. s-a-s.org An HSQC or HMQC spectrum of the target compound would show a correlation cross-peak between the ¹H signal at δ 3.71 ppm and the ¹³C signal at δ 23.4 ppm, definitively assigning them to the cyanomethyl group (-CH₂CN). ucla.edu Similarly, a cross-peak would connect the proton signal at δ 3.89 ppm with the carbon signal at δ 45.8 ppm, confirming the assignment for the aminomethyl group (-CH₂NH₂). ucla.edu The aromatic proton signals between δ 7.37-7.27 ppm would correlate with their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecule, serving as a key confirmation of its identity. For this compound, high-resolution mass spectrometry using electrospray ionization (ESI) determined the mass of the protonated molecule [M+H]⁺ to be 159.0916. This experimental value is in excellent agreement with the calculated theoretical mass of 159.0917 for the formula C₁₀H₁₁N₂⁺, confirming the elemental composition of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₁₀H₁₁N₂) | 159.0917 | 159.0916 |

Data sourced from a 2011 PhD thesis by Rhett Jason Scott at the University of California, Santa Barbara.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is exceptionally useful for analyzing complex mixtures, verifying the purity of a synthesized compound, and monitoring reaction progress. For a compound like this compound, an LC-MS method, likely employing a reversed-phase column (such as a C18), could effectively separate the product from starting materials and potential byproducts. The mass spectrometer would then provide mass data for each separated component, confirming the presence and purity of the target molecule. While specific LC-MS application notes for this exact molecule are not prevalent, the technique is standard for analyzing similar small molecules, including aromatic amines and nitriles.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a molecule.

For this compound, the IR spectrum would be expected to show several key absorption bands that are diagnostic for its structure:

N-H Stretching: The primary amine (-NH₂) group would exhibit two medium-intensity bands in the region of 3500-3300 cm⁻¹. One band corresponds to the symmetric stretch and the other to the asymmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) groups would show medium-to-strong bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

C≡N Stretching: The nitrile functional group has a very characteristic, sharp absorption of medium intensity in the range of 2260-2220 cm⁻¹. The presence of this band is a strong indicator of the nitrile group.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several medium-to-weak bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad, medium-to-strong band between 1650-1580 cm⁻¹.

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium - Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | ~3030 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium - Weak |

| Methylene | C-H Stretch | 2950 - 2850 | Medium - Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For an organic compound like this compound, the absorption of UV-Vis radiation provides valuable insights into its electronic structure, primarily concerning the π-electron system of the aromatic ring and the nitrile functional group.

The UV-Vis spectrum of a molecule is dictated by the types of electrons present and the electronic transitions they can undergo. In this compound, the key chromophores—the parts of the molecule that absorb light—are the phenyl ring and the cyanomethyl group (-CH₂CN). The phenyl ring contains a conjugated system of π electrons, which can be excited from bonding (π) to antibonding (π) molecular orbitals. These π→π transitions are typically responsible for strong absorption bands in the UV region.

The nitrile group (C≡N) also contains π electrons and a nitrogen atom with a lone pair of non-bonding electrons (n). This allows for both π→π* and n→π* transitions. Generally, n→π* transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to the more intense π→π* transitions.

The solvent in which the spectrum is recorded can influence the position and intensity of absorption bands. Acetonitrile (B52724) is a common solvent for UV-Vis spectroscopy due to its low UV cutoff of 190 nm, meaning it is transparent in the region where many organic compounds absorb. sigmaaldrich.comutoronto.ca

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption characteristics can be inferred from similar structures. Phenylacetonitrile (B145931) and its derivatives typically exhibit characteristic absorption bands related to the benzene (B151609) ring. nih.gov The electronic spectrum is expected to show complex absorption bands below 300 nm, characteristic of substituted benzenes. The fine structure typical of benzene is often obscured by substitution and solvent effects. The intense absorptions are attributable to π→π* transitions within the phenyl ring, while the weaker, longer-wavelength absorption from the n→π* transition of the nitrile group may also be observed.

Table 1: Expected UV-Vis Absorption Data for Aromatic Nitriles in a Non-polar Solvent

| Transition Type | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Chromophore |

| π → π | 240 - 280 | High (e.g., > 10,000) | Phenyl Ring |

| n → π | > 280 | Low (e.g., < 1,000) | Nitrile Group (C≡N) |

Note: The values in this table are illustrative and based on typical spectral data for compounds containing phenyl and nitrile functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. Such structural information is fundamental for understanding a molecule's physical properties and its interactions in a biological or material context.

The analysis would precisely define the geometry of the phenyl ring and the spatial orientation of the aminomethyl and cyanomethyl substituents. Key parameters would include:

Bond Lengths: The exact lengths of the C-C bonds within the aromatic ring, the C-C and C-N bonds of the side chains, and the C≡N triple bond of the nitrile group.

Bond Angles: The angles between atoms, which define the molecule's geometry, such as the angles within the phenyl ring and the tetrahedral geometry around the methylene carbons.

Torsion Angles: These angles describe the conformation of the side chains relative to the phenyl ring, defining their rotational position.

These detailed structural insights are invaluable for computational modeling and for establishing structure-property relationships.

Table 2: Key Crystallographic Parameters Determined by X-ray Diffraction

| Parameter | Description | Typical Information Obtained |

| Crystal System | The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic). | Defines the basic shape of the unit cell. |

| Space Group | The specific symmetry elements of the crystal. | Provides detailed symmetry information (e.g., P-1, P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C≡N). | Confirms covalent structure and bond order. |

| Bond Angles (°) | The angle formed by three connected atoms. | Determines the local geometry of the molecule. |

| Torsion Angles (°) | The dihedral angle between two planes defined by four connected atoms. | Describes the conformation and steric arrangement. |

| Hydrogen Bonds | The distances and angles of D-H···A interactions (e.g., N-H···N). | Reveals key intermolecular forces governing crystal packing. |

Note: The specific values for these parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Novel Reactions and Future Research Directions for 2 3 Aminomethyl Phenyl Acetonitrile

Exploration of Unprecedented Chemical Transformations

The unique structure of 2-(3-(Aminomethyl)phenyl)acetonitrile, featuring a primary amine, a nitrile group, and an aromatic ring, presents a rich scaffold for synthetic chemistry. While its functional groups are known to participate in a variety of established reactions, dedicated research into unprecedented transformations remains a frontier. The nitrile group is a valuable precursor for creating diverse nitrogen-containing heterocyclic compounds, which are significant motifs in pharmaceuticals and bioactive products beilstein-journals.org. General strategies for synthesizing such heterocycles often involve the C-H functionalization of readily available acetonitrile (B52724) derivatives beilstein-journals.org.

Future research could focus on leveraging the dual functionality of the aminomethyl and acetonitrile groups to orchestrate novel cascade or multicomponent reactions. For instance, developing new catalytic systems could enable intramolecular cyclizations leading to complex polycyclic architectures that are otherwise difficult to access. Investigations into metal-mediated coupling reactions, similar to those seen with acetonitrile and nucleobases, could also unveil new pathways for creating complex molecular structures nih.gov.

A summary of potential reaction classes for exploration is presented below.

| Reaction Class | Potential Outcome | Research Focus |

| Intramolecular Cyclization | Novel heterocyclic ring systems | Development of selective catalysts |

| Multicomponent Reactions | Complex molecules in a single step | High-throughput screening of reaction conditions |

| C-H Activation | Direct functionalization of the acetonitrile moiety | Exploration of transition-metal catalysis nih.gov |

| Photocatalysis | Environmentally friendly synthesis routes | Use of visible light to initiate novel transformations beilstein-journals.org |

Currently, specific documented examples of unprecedented transformations starting directly from this compound are not widely available in the literature, highlighting a significant opportunity for original research in this area.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering improved safety, efficiency, and scalability compared to traditional batch processes nih.govuc.ptnih.govflinders.edu.aud-nb.info. This methodology is particularly advantageous for handling hazardous intermediates or performing reactions that require precise control over temperature and reaction time uc.ptd-nb.info.

The integration of this compound into continuous flow systems is a promising yet underexplored area. The synthesis of related nitrile-containing compounds, such as benzoylacetonitriles, has been successfully demonstrated in flow reactors, showcasing the potential for improved yields and scalability bohrium.com. Flow chemistry setups can be designed for multi-step syntheses, allowing for the sequential transformation of a starting material without the need to isolate intermediates uc.ptflinders.edu.au.

Future research should aim to develop specific flow protocols for reactions involving this compound. Key areas of investigation would include:

Optimization of Reaction Conditions: Determining the ideal residence time, temperature, pressure, and solvent for various transformations in a continuous flow setup.

Multi-step Synthesis: Designing telescoped flow processes where this compound is generated and consumed in a continuous sequence to produce more complex target molecules nih.gov.

Catalyst Immobilization: Utilizing packed-bed reactors with immobilized catalysts to facilitate product purification and catalyst recycling, a common strategy in flow synthesis flinders.edu.au.

The table below outlines potential flow chemistry applications for this compound.

| Flow Chemistry Application | Potential Advantage | Key Parameters to Optimize |

| Nitrile Reduction to Amine | Enhanced safety and control over hydrogenation | Catalyst choice, hydrogen pressure, residence time |

| Heterocycle Formation | Increased yield and purity | Temperature, mixing efficiency, stoichiometry |

| Sequential Functionalization | Rapid library synthesis from a common intermediate | Modular reactor setup, in-line purification flinders.edu.au |

As of now, there are no specific, published examples detailing the use of this compound in continuous flow systems, representing a clear gap in the current body of research.

Development of New Functional Materials Incorporating this compound

The bifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of novel functional materials. The primary amine can participate in polymerization reactions to form polyamides or polyimines, while the nitrile and phenyl groups can impart specific properties to the resulting material.

Potential avenues for research in this domain include:

Polymer Synthesis: Using the aminomethyl group for step-growth polymerization with dicarboxylic acids or other suitable comonomers. The pendant phenylacetonitrile (B145931) group could then be further modified post-polymerization to tune the material's properties.

Metal-Organic Frameworks (MOFs): The amine and nitrile functionalities could serve as coordinating sites for metal ions, allowing the molecule to act as an organic linker in the construction of MOFs escholarship.orgnortheastern.edursc.org. Such materials could have applications in gas storage, catalysis, or sensing escholarship.orgnortheastern.edu. The flexibility of the aminomethylphenyl group could lead to dynamic framework structures northeastern.edu.

Surface Modification: Grafting the molecule onto the surface of other materials (e.g., silica, nanoparticles) to introduce specific functionalities.

The table below summarizes potential material types and their prospective applications.

| Material Type | Method of Incorporation | Potential Application |

| Polyamides/Polyimines | Step-growth polymerization | High-performance plastics, fibers |

| Metal-Organic Frameworks | As an organic linker | Gas separation, heterogeneous catalysis northeastern.edu |

| Functionalized Surfaces | Covalent attachment via the amine group | Chromatography, sensing |

Specific research detailing the incorporation of this compound into functional materials is not yet present in the scientific literature, indicating that this is a nascent field with substantial potential for future discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(Aminomethyl)phenyl)acetonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile precursors can react with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling) or via nucleophilic addition to carbonyl groups. Optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (controlled at 60–80°C), and catalyst loading (e.g., 5 mol% Pd). Evidence from DFT studies suggests that electron-withdrawing substituents on the phenyl ring enhance reactivity . Yield improvements (up to 85%) are achievable by employing microwave-assisted synthesis or flow chemistry to reduce side-product formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structural identity of this compound?

- Methodological Answer :

- NMR : H NMR should show a singlet for the nitrile group (~2.5–3.0 ppm) and aromatic protons (6.8–7.5 ppm). The aminomethyl (-CHNH) protons appear as a triplet near 3.2–3.5 ppm.

- IR : A sharp C≡N stretch at ~2240 cm confirms the nitrile group.

- X-ray Crystallography : Single-crystal studies (e.g., at 100 K) provide bond-length validation (C–C: 1.54 Å; C≡N: 1.15 Å) and torsion angles to resolve stereochemical ambiguities . For derivatives, compare experimental data with computational models (DFT-optimized geometries) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the nitrile group’s toxicity, use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact; spills require immediate neutralization with 10% sodium hypochlorite. Store under nitrogen at 2–8°C. Emergency measures include administering amyl nitrite (antidote for cyanide poisoning) and immediate medical consultation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reaction mechanisms of this compound derivatives?

- Methodological Answer : DFT at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and transition states. For mechanistic studies, employ intrinsic reaction coordinate (IRC) analysis to map pathways for nucleophilic additions or cyclization reactions. Solvent effects (e.g., acetonitrile’s dielectric constant) are modeled using the PCM framework. Validation involves comparing computed NMR/IR spectra with experimental data .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization, such as unexpected NMR/IR peaks?

- Methodological Answer :

- Unexpected Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, coupling between the aminomethyl group and aromatic protons may split signals.

- Contaminants : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and reanalyze by LC-MS (mobile phase: 70% acetonitrile/30% pH 7.5 buffer) .

- X-ray Validation : Resolve ambiguities by comparing experimental bond angles with crystallographic data (e.g., torsion angles: 147° for aromatic rings ).

Q. What strategies enhance the biological activity of this compound derivatives via SAR studies?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to improve binding affinity to target proteins (e.g., androgen receptors ).

- Bioisosteric Replacement : Replace the nitrile with a carboxylic acid (-COOH) to enhance solubility while retaining activity.

- In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize derivatives with high docking scores (>−8.0 kcal/mol) for synthesis .

Q. How should chromatographic methods (e.g., HPLC) be optimized to separate this compound from byproducts?

- Methodological Answer :

- Mobile Phase : Use a gradient of acetonitrile (40–95%) and pH 7.5 buffer (2.0 mL triethylamine + acetic acid). Adjust retention times by varying acetonitrile concentration (70% for initial separation, 95% for elution) .

- Detection : LC-MS with ESI+ mode (m/z 161.20 for the parent ion) identifies impurities. For quantification, use DNPH-derivatized standards in acetonitrile (250 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.